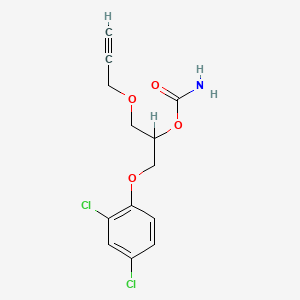
1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate is a synthetic organic compound that belongs to the class of carbamates. These compounds are known for their diverse applications in agriculture, medicine, and industry due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate typically involves the following steps:
Formation of the Phenoxy Intermediate: The reaction between 2,4-dichlorophenol and an appropriate alkylating agent under basic conditions to form the 2,4-dichlorophenoxy intermediate.
Propargylation: The intermediate is then reacted with propargyl bromide in the presence of a base to introduce the propynyloxy group.
Carbamate Formation: Finally, the resulting compound is treated with a carbamoylating agent, such as isocyanate, to form the carbamate group.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Used in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as acetylcholinesterase, which it inhibits by carbamoylation of the active site.
Pathways Involved: Disruption of neurotransmission in pests, leading to their paralysis and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-Dichlorophenoxy)-2-propanol carbamate: Lacks the propynyloxy group.
1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol: Lacks the carbamate group.
Uniqueness
1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate is unique due to the presence of both the propynyloxy and carbamate groups, which confer specific chemical and biological properties that are not found in similar compounds.
Propriétés
Numéro CAS |
29483-46-3 |
|---|---|
Formule moléculaire |
C13H13Cl2NO4 |
Poids moléculaire |
318.15 g/mol |
Nom IUPAC |
[1-(2,4-dichlorophenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C13H13Cl2NO4/c1-2-5-18-7-10(20-13(16)17)8-19-12-4-3-9(14)6-11(12)15/h1,3-4,6,10H,5,7-8H2,(H2,16,17) |
Clé InChI |
KNZYFZLPWGHBMH-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCC(COC1=C(C=C(C=C1)Cl)Cl)OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


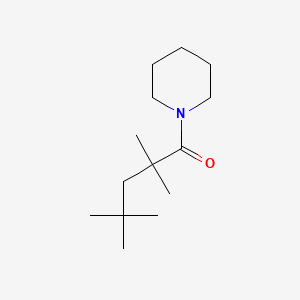
![6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14683448.png)
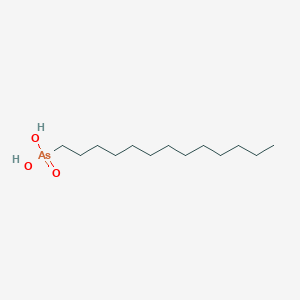
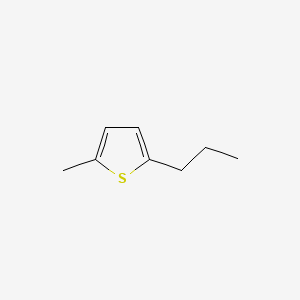
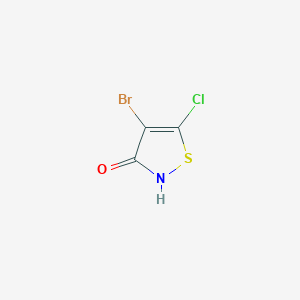
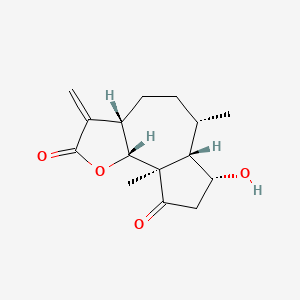

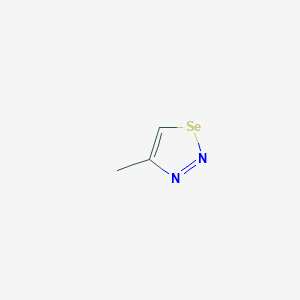
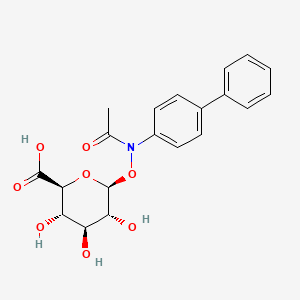
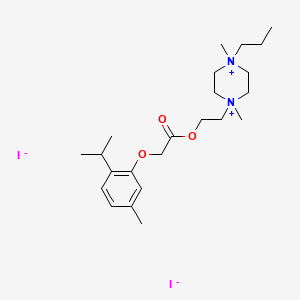
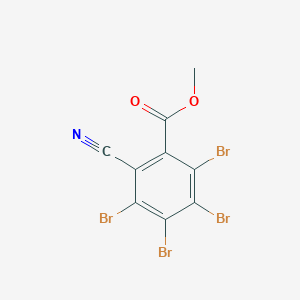
![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)
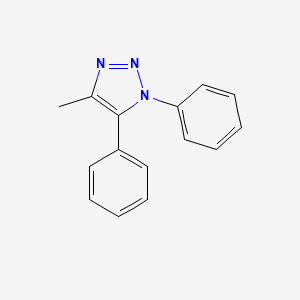
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
